

# "Leesggglvqpggsmk acetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Leesggglvqpggsmk acetate

Cat. No.: B15584736 Get Quote

## In-Depth Technical Guide: Leesggglvqpggsmk Acetate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Leesgglvqpgsmk acetate** is a synthetic peptide that serves as a component of Infliximab, a chimeric monoclonal IgG1 antibody. Infliximab is a therapeutic agent that specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. Due to its origin as a proteolytic fragment of Infliximab, the Leesggglvqpggsmk peptide is utilized in the quantitative analysis of the parent antibody, acting as a reference standard in analytical methods such as mass spectrometry.[1] This guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and analysis, and the biological context of its parent molecule, Infliximab.

## **Physical and Chemical Properties**

The fundamental physicochemical properties of **Leesggglvqpggsmk acetate** are summarized below. This data is critical for its handling, storage, and application in experimental settings.



| Property          | Value                                                                   | Reference |
|-------------------|-------------------------------------------------------------------------|-----------|
| Sequence          | Leu-Glu-Glu-Ser-Gly-Gly-Gly-<br>Leu-Val-Gln-Pro-Gly-Gly-Ser-<br>Met-Lys | N/A       |
| Molecular Formula | C66H112N18O26S                                                          | [1]       |
| Molecular Weight  | 1605.76 g/mol                                                           | [1]       |
| Purity            | ≥99%                                                                    | N/A       |
| Solubility        | H <sub>2</sub> O: 100 mg/mL (62.28 mM; requires ultrasonic treatment)   | N/A       |
| DMSO: Soluble     | [1]                                                                     |           |
| Appearance        | White to off-white powder                                               | N/A       |

## **Experimental Protocols**

While specific, proprietary synthesis and analysis protocols for **Leesggglvqpggsmk acetate** are not publicly detailed, its production and characterization follow well-established methodologies for synthetic peptides.

## Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Leesggglvqpggsmk is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This standard procedure involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

#### Methodology:

- Resin Selection and Swelling: A suitable resin, such as Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid, is selected. The resin is swelled in a solvent like N,N-dimethylformamide (DMF) to allow access to the reactive sites.[2]
- First Amino Acid Loading: The C-terminal amino acid (Lysine, in this case), with its alphaamino group protected by Fmoc and its side chain protected by a different, acid-labile group



(e.g., Boc), is covalently attached to the resin.

- Deprotection: The Fmoc group is removed from the alpha-amino group of the resin-bound lysine using a solution of piperidine in DMF. This exposes the amine for the next coupling step.[2][3]
- Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Methionine) is
  "activated" using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3tetramethyluronium hexafluorophosphate) and added to the resin. The activated carboxyl
  group of the incoming amino acid reacts with the free amino group on the resin-bound
  peptide, forming a peptide bond.[2][3]
- Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (Ser, Gly, Gly, etc.) until the full peptide is assembled.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the
  resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This cocktail
  also removes the protecting groups from the amino acid side chains. "Scavengers" are
  included to prevent reactive byproducts from modifying the peptide.[2]
- Purification and Lyophilization: The crude peptide is purified using reverse-phase highperformance liquid chromatography (RP-HPLC). The purified peptide fractions are then lyophilized to obtain a stable, powdered product. The acetate salt form is typically achieved during the final purification steps by using buffers containing acetic acid.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)





Click to download full resolution via product page

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.



### **Quality Control & Characterization: LC-MS/MS Analysis**

As this peptide is used for the quantitative analysis of Infliximab, its own characterization and quantification are paramount. The standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### Methodology:

- Sample Preparation: A precise amount of the lyophilized peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with formic acid). For quantification of Infliximab in serum, a known amount of a stable isotope-labeled version of a signature peptide (like Leesggglvqpggsmk) is added to the serum sample as an internal standard.
- Proteolytic Digestion: The protein sample (Infliximab) is denatured, reduced, alkylated, and then digested with an enzyme, typically trypsin, which cleaves proteins at specific amino acid residues (lysine and arginine).[4] This process generates a predictable mixture of smaller peptides, including the target signature peptide.
- Liquid Chromatography (LC) Separation: The digested peptide mixture is injected into a high-performance liquid chromatography (HPLC) system. The peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a C8 or C18 reverse-phase column.[4]
- Mass Spectrometry (MS) Detection: As the peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.
  - MS1 Scan: The mass spectrometer scans for the mass-to-charge ratio (m/z) of the parent peptide ion (the precursor ion).
  - MS2 Fragmentation: The precursor ion of the target peptide is isolated and fragmented (e.g., by collision-induced dissociation).
  - MS2 Scan: The m/z ratios of the resulting fragment ions are measured. This fragmentation
    pattern provides high confidence in the peptide's identity.
- Quantification: The amount of the peptide is determined by comparing the peak area of its precursor or fragment ions to the peak area of the known amount of the stable isotope-



labeled internal standard.[4]

#### Experimental Workflow: LC-MS/MS for Peptide Quantification





Click to download full resolution via product page

Caption: Workflow for quantitative peptide analysis by LC-MS/MS.

## Biological Context: The TNF-α Signaling Pathway

**Leesgglvqpgsmk acetate**'s relevance stems from its parent molecule, Infliximab, which is a TNF- $\alpha$  inhibitor. TNF- $\alpha$  is a pleiotropic cytokine that signals through two distinct receptors: TNFR1 and TNFR2.[5] Infliximab functions by binding to both soluble and transmembrane forms of TNF- $\alpha$ , preventing them from activating these receptors and thereby blocking downstream inflammatory signaling.[5]

#### Signaling Mechanism:

- TNF-α Production: Immune cells like macrophages and T-cells produce TNF-α as a transmembrane protein (mTNF-α). An enzyme called TACE can cleave mTNF-α to release a soluble form (sTNF-α).[6]
- TNFR1 Pathway: sTNF-α primarily binds to TNFR1, which is expressed on most cell types.
  This can trigger pro-inflammatory pathways (e.g., activation of NF-κB and MAP kinases like
  JNK and p38) or, alternatively, induce apoptosis (programmed cell death) through a death
  domain.[1][5][6]
- TNFR2 Pathway: TNFR2 is mainly expressed on immune cells. Its activation by mTNF-α typically promotes cell survival and proliferation.[6]
- Action of Infliximab: Infliximab binds directly to both sTNF-α and mTNF-α. This has several
  consequences:
  - Neutralization: It prevents sTNF-α and mTNF-α from binding to TNFR1 and TNFR2,
     blocking the "forward signaling" that leads to inflammation.[5][6]
  - Reverse Signaling: When Infliximab binds to mTNF-α on a cell surface, it can act as a ligand and trigger signals into the TNF-α-expressing cell. This "reverse signaling" can lead to apoptosis of the immune cell or the production of anti-inflammatory cytokines like IL-10.
     [6]







• Cell Lysis: By binding to mTNF-α, Infliximab can also trigger antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of the target immune cell.[5]

Signaling Pathway: Infliximab's Inhibition of TNF- $\alpha$ 



**Infliximab Blocks** TNF-α Expressing Cell  $mTNF-\alpha$ Blocks TACE binds cleaves sTNF-α binds Target Cell TNFR2 TNFR1 Cell Survival Inflammation **Apoptosis** (NF-kB, MAPk)

TNF-α Signaling and Infliximab Intervention

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.physiology.org [journals.physiology.org]
- 2. peptide.com [peptide.com]
- 3. rsc.org [rsc.org]
- 4. Quantitation of infliximab using clonotypic peptides and selective reaction monitoring by LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Leesggglvqpggsmk acetate" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584736#leesggglvqpggsmk-acetate-physical-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com